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Compound of Interest

Compound Name: JINJ-28583867

Cat. No.: B10849625

Introduction

JNJ-28583867 is a potent and selective experimental compound characterized by its dual
mechanism of action as a histamine H3 receptor antagonist and a serotonin reuptake inhibitor
(SERM)[1][2][3][4]. Preclinical animal studies have demonstrated its potential in models of
depression and wakefulness[1][4]. JNJ-28583867 exhibits a high affinity for the human
histamine H3 receptor (Ki = 10.6 nM) and the human serotonin transporter (Ki = 3.7 nM)[1][2]
[3]. It shows over 30-fold selectivity for SERT compared to dopamine and norepinephrine
transporters[1][5]. In rats, INJ-28583867 has good oral bioavailability (32%) with a half-life of
6.9 hours[1]. This document provides detailed protocols for conducting animal studies to
evaluate the pharmacological effects of JINJ-28583867.

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and in vivo pharmacokinetic
and pharmacodynamic parameters of JINJ-28583867.

Table 1: In Vitro Receptor and Transporter Binding Affinity

Target Species Ki (nM)
Histamine H3 Receptor Human 10.6
Serotonin Transporter (SERT) Human 3.7
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Data sourced from Barbier et al., 2007.[1]

Table 2: Pharmacokinetic Properties of INJ-28583867 in Rats

Route of
Parameter L . Dose (mg/kg) Value
Administration

Bioavailability Oral 10 32%
Half-life (t1/2) Oral 10 6.9h
Cmax Oral 10 260 ng/ml

Data sourced from Barbier et al., 2007.[1]

Table 3: In Vivo Pharmacodynamic Effects of INJ-28583867 in Rodents
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like Activity .
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REM sleep

Data sourced from Barbier et al., 2007.[1][4]

Experimental Protocols
Protocol 1: Evaluation of Antidepressant-Like Activity
using the Mouse Tail Suspension Test

This protocol describes the procedure to assess the antidepressant-like effects of INJ-

28583867 in mice.

Materials:
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JNJ-28583867

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water)

Male mice

Tail suspension apparatus (a chamber that allows the mouse to be suspended by its tail)

Automated scoring software or a stopwatch and trained observer

Procedure:

Drug Preparation: Prepare a suspension of JNJ-28583867 in the vehicle at the desired
concentrations (e.g., for doses of 3, 10, and 30 mg/kg).

e Animal Dosing: Administer INJ-28583867 or vehicle orally (p.o.) to the mice.
o Acclimation: Allow a 60-minute pre-treatment period after dosing for drug absorption.

e Suspension: Suspend each mouse individually by its tail from the suspension bar using
adhesive tape. The mouse should be suspended in such a way that it cannot escape or
climb onto any surfaces.

o Observation: Record the total duration of immobility over a 6-minute test period. Immobility is
defined as the absence of any limb or body movements, except for those required for
respiration.

o Data Analysis: Compare the duration of immobility in the INJ-28583867-treated groups to
the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA
followed by a post-hoc test). A significant reduction in immobility time is indicative of an
antidepressant-like effect.

Protocol 2: Assessment of Wake-Promoting Effects
using Electroencephalography (EEG) in Rats

This protocol details the method for evaluating the effects of INJ-28583867 on sleep-wake
patterns in rats.
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Materials:

JNJ-28583867

Vehicle (e.qg., sterile saline)

Male Sprague-Dawley rats

EEG recording system (including electrodes, amplifier, and data acquisition software)

Stereotaxic apparatus for surgery

Procedure:

o Surgical Implantation of Electrodes:

[e]

Anesthetize the rat using an appropriate anesthetic agent.

o

Secure the rat in the stereotaxic apparatus.

[¢]

Implant EEG recording electrodes over the cortex and reference electrodes over the
cerebellum. Implant EMG electrodes in the nuchal muscles to record muscle tone.

[¢]

Secure the electrode assembly to the skull with dental cement.

[¢]

Allow the animals to recover for at least one week post-surgery.

» Habituation: Acclimate the rats to the recording chambers and tethered recording cables for
several days before the experiment.

» Baseline Recording: Record baseline EEG and EMG data for a 24-hour period to establish
normal sleep-wake patterns.

e Drug Administration: Administer INJ-28583867 or vehicle subcutaneously (s.c.) at the
desired doses (e.g., 1 and 3 mg/kg).

» Post-Dosing Recording: Record EEG and EMG data continuously for a defined period (e.g.,
24 hours) after drug administration.
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o Data Analysis:

o Score the recorded data into distinct sleep-wake states (e.g., wakefulness, non-rapid eye
movement (NREM) sleep, and rapid eye movement (REM) sleep) based on the EEG and
EMG signals.

o Quantify the time spent in each state for the INJ-28583867-treated and vehicle-treated
groups.

o Analyze the data for statistically significant differences in the duration and latency of each
sleep-wake state. An increase in wakefulness and a decrease in NREM and REM sleep
would be expected.[1]

Protocol 3: In Vivo Microdialysis for Measurement of
Cortical Neurotransmitter Levels

This protocol outlines the procedure for measuring extracellular levels of serotonin,
norepinephrine, and dopamine in the rat cortex following administration of JNJ-28583867.

Materials:

JNJ-28583867

e Vehicle (e.qg., sterile saline)

» Male Sprague-Dawley rats

» Microdialysis probes

 Stereotaxic apparatus

e Syringe pump

e Fraction collector

HPLC system with electrochemical detection

Procedure:

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17765221/
https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://www.benchchem.com/product/b10849625?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10849625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Surgical Implantation of Guide Cannula:
o Anesthetize the rat and place it in the stereotaxic frame.
o Implant a guide cannula targeted to the desired cortical region (e.g., the frontal cortex).

o Secure the cannula with dental cement and allow for a recovery period of at least 3-4
days.

o Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe
through the guide cannula.

o Perfusion and Baseline Collection:

o Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2
pL/min).

o Allow for a stabilization period of at least 1-2 hours.

o Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least
one hour.

e Drug Administration: Administer INJ-28583867 or vehicle subcutaneously (s.c.) at the
desired doses (e.g., 0.3, 1, and 3 mg/kg).

e Post-Dosing Sample Collection: Continue to collect dialysate samples at regular intervals for
several hours post-administration.

e Neurotransmitter Analysis:

o Analyze the collected dialysate samples for serotonin, norepinephrine, and dopamine
content using HPLC with electrochemical detection.

o Quantify the neurotransmitter concentrations in each sample.

o Data Analysis:
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o Express the post-drug neurotransmitter levels as a percentage of the baseline levels for
each animal.

o Compare the changes in neurotransmitter levels between the JNJ-28583867-treated

groups and the vehicle-treated control group using appropriate statistical methods (e.g.,
two-way ANOVA with repeated measures).
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Caption: Mechanism of action of JINJ-28583867.
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Caption: General workflow for in vivo animal studies with INJ-28583867.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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